Methyl 2-deoxy-D-threo-pentofuranoside
Overview
Description
Methyl 2-deoxy-D-threo-pentofuranoside is a valuable compound widely used in the biomedical industry. It serves as a key component in the synthesis of antiviral drugs, such as anti-HIV medications. This compound plays a vital role in inhibiting viral replication, thereby aiding in the treatment of various viral diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-D-threo-pentofuranoside typically involves the reaction of a 2-deoxy-D-erythro-pentofuranoside with an alkyl group having 1 to 4 carbon atoms and a hydroxy protection group . The process may include the use of alkyl-, aryl-, alkylaryl-, or aralkyl-sulfonyl groups, which can be either unsubstituted or substituted by halogen atoms, nitro, or alkoxy groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These workshops maintain high standards of cleanliness and control, ensuring the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-deoxy-D-threo-pentofuranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, alkylating agents, and oxidizing or reducing agents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various substituted and unsubstituted 2-deoxy-pentofuranoses, which can be further used in the synthesis of 3’-substituted 2’-deoxynucleosides .
Scientific Research Applications
Methyl 2-deoxy-D-threo-pentofuranoside is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Serves as a key component in the synthesis of antiviral drugs, particularly those used to treat HIV.
Industry: Used in the production of high-purity compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-deoxy-D-threo-pentofuranoside involves its incorporation into viral DNA, where it inhibits viral replication. This compound targets specific enzymes involved in the replication process, thereby preventing the spread of the virus.
Comparison with Similar Compounds
Methyl 2-deoxy-D-threo-pentofuranoside can be compared to other similar compounds, such as:
2-deoxy-D-erythro-pentofuranoside: Used as a starting material in the synthesis of this compound.
3’-Azido-2’,3’-dideoxy-D-erythro-pentofuranose: Used in the synthesis of 3’-substituted 2’-deoxynucleosides.
The uniqueness of this compound lies in its specific structure and its ability to inhibit viral replication, making it a valuable compound in the treatment of viral diseases.
Properties
IUPAC Name |
(2R,3R)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5-,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJZDFWPSOTHM-QYRBDRAASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@H]([C@H](O1)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284564 | |
Record name | Methyl 2-deoxy-D-threo-pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863396-37-6 | |
Record name | Methyl 2-deoxy-D-threo-pentofuranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863396-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-deoxy-D-threo-pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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